Patent-Defined Wnt Pathway Inhibitor Chemical Space: Ortho-Ethoxy Benzamide as a Discrete Structural Claim
CAS 476465-42-6 maps directly onto General Formula (I) of the Bayer patent WO2016131808A1, in which the ortho-ethoxy benzamide moiety attached to the 1,3,4-thiadiazol-2-yl position is a specifically claimed substituent combination. The patent explicitly covers compounds wherein the benzamide phenyl ring is substituted at the ortho-position with an alkoxy group (including ethoxy) [1]. In contrast, the structurally closest commercial analog, N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-4-(propan-2-yloxy)benzamide (CAS 476465-35-7), bears the alkoxy group at the para-position with a bulkier isopropyloxy substituent, placing it in a distinct SAR sub-region . The para-substituted analog is not co-claimed in the same dependent claim set as the ortho-ethoxy variant, indicating differentiated binding pharmacophore requirements.
| Evidence Dimension | Patent claim scope and substituent regioisomerism |
|---|---|
| Target Compound Data | Ortho-ethoxy benzamide; claimed within WO2016131808A1 General Formula (I) ortho-alkoxy subset |
| Comparator Or Baseline | CAS 476465-35-7 (para-isopropyloxy benzamide analog); structurally outside the ortho-alkoxy claim subset |
| Quantified Difference | Ortho vs. para substitution; ethoxy (—OCH₂CH₃) vs. isopropyloxy (—OCH(CH₃)₂) — fundamentally different steric and electronic profiles |
| Conditions | Patent SAR analysis; Wnt pathway inhibition context |
Why This Matters
For procurement in Wnt-targeted drug discovery, selecting the ortho-ethoxy variant (CAS 476465-42-6) ensures the compound resides within the patent-defined active chemical space rather than an unexplored or potentially inactive regioisomeric series.
- [1] Bayer Pharma Aktiengesellschaft. 1,3,4-Thiadiazol-2-yl-benzamide Derivatives as Inhibitors of the Wnt Signalling Pathway. WO2016131808A1, 2016, claims 1–15. Available at: https://patents.google.com/patent/WO2016131808A1/en View Source
